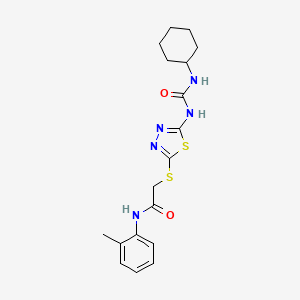
3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride” is a chemical compound with a molecular weight of 154.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The compound has the IUPAC name 1-(3-isopropylisoxazol-4-yl)-N-methylmethanamine . The InChI code is 1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 154.21 . The InChI code is 1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 .Scientific Research Applications
Structural Diversity and Library Generation
3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride serves as a key starting material in the generation of structurally diverse compound libraries. For instance, it reacts with S-alkylated dithiocarbamic acid salts and aryl mercaptans to yield dithiocarbamates and thioethers. Additionally, this compound engages in alkylation and ring closure reactions with various substrates, leading to the formation of compounds like pyrazolines, pyridines, benzodiazepines, benzothiazepine, and 4-hydroxypiperidine derivatives, highlighting its versatility in synthetic chemistry (Roman, 2013).
Antibacterial Activity
Novel heterocyclic compounds containing the 3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride fragment have been synthesized and assessed for their antibacterial properties. Such compounds exhibit promising activity against bacterial strains like Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli, indicating their potential in developing new antibacterial agents (Mehta, 2016).
Polymeric Material Enhancement
The compound has been utilized in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, resulting in amine-treated polymers with improved swelling properties and thermal stability. These modified polymers show heightened biological activities, suggesting their applicability in medical fields (Aly & El-Mohdy, 2015).
Microwave-Assisted Synthesis
The compound is instrumental in microwave-assisted synthesis, facilitating the creation of diverse libraries of compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. These methods streamline the synthesis process and are adaptable to various substrates, contributing to efficiency and diversity in compound synthesis (Tan, Lim, & Dolzhenko, 2017).
properties
IUPAC Name |
3-(3-methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6-7(3-2-4-8)5-10-9-6;/h5H,2-4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLAQOGABYEEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2629751.png)
![N-(2-methoxy-5-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2629752.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide](/img/structure/B2629755.png)

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2629757.png)


![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629762.png)
![(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2629768.png)
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)

![6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2629773.png)